molecular formula C19H20N2O4 B2614463 N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 921813-31-2

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2614463
CAS RN: 921813-31-2
M. Wt: 340.379
InChI Key: NGNYTOQSRSBTHC-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide, also known as EMA401, is a small molecule drug that has shown potential in treating chronic pain. It was developed by Spinifex Pharmaceuticals and is currently undergoing clinical trials. EMA401 is a non-opioid drug that targets the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in several preclinical studies.

Scientific Research Applications

Antimicrobial Activities

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide and its derivatives have been synthesized and evaluated for antimicrobial properties. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Anion Coordination and Structural Orientation

The compound has been investigated for its spatial orientation and coordination capabilities with anions. Studies reveal that certain derivatives exhibit tweezer-like geometries and form structures through weak interactions, showcasing the compound's potential in molecular self-assembly and crystal engineering (Kalita & Baruah, 2010).

Structural Studies on Co-crystals and Salts

Research into quinoline derivatives containing the amide bond, akin to the core structure of N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide, has led to insights into the formation of co-crystals and salts. These studies are fundamental for understanding the compound's role in the development of pharmaceuticals and materials science (Karmakar, Kalita, & Baruah, 2009).

Chemoselective Acetylation

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide serves as a precursor in chemoselective acetylation processes. Such chemical transformations are crucial for synthesizing intermediates used in the production of pharmaceuticals, including antimalarial drugs. The optimization of these processes can lead to more efficient and selective synthetic routes (Magadum & Yadav, 2018).

Pharmacological Potentials

The compound and its derivatives have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies highlight the compound's versatility in medicinal chemistry, offering a starting point for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-21-15-9-8-14(10-13(15)11-19(21)23)20-18(22)12-25-17-7-5-4-6-16(17)24-2/h4-10H,3,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNYTOQSRSBTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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